molecular formula C7H4Cl3NO B12445651 2-Chloro-1-(2,4-dichloropyridin-3-YL)ethanone

2-Chloro-1-(2,4-dichloropyridin-3-YL)ethanone

Cat. No.: B12445651
M. Wt: 224.5 g/mol
InChI Key: OTVZPHNQZHHSJJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H4Cl3NO It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone typically involves the chlorination of 1-(2,4-dichloropyridin-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichloropyridin-3-yl)ethanone
  • 2,4-Dichloropyridine
  • 2-Chloro-3-pyridinecarboxaldehyde

Uniqueness

2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone is unique due to its specific chlorination pattern and the presence of both chlorine and ethanone functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-Chloro-1-(2,4-dichloropyridin-3-YL)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C8H7Cl2N
  • Molecular Weight : 188.05 g/mol
  • CAS Number : 99-40-1

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, showing activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Antifungal Activity
Studies suggest that this compound possesses antifungal properties, potentially making it a candidate for agricultural applications as a fungicide.

3. Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in metabolic processes, which could be beneficial in therapeutic contexts. For instance, it has been noted to inhibit α-glucosidase and urease activities, which are crucial in carbohydrate metabolism and urea cycle respectively.

The mechanism of action involves interaction with specific molecular targets within microbial cells. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may bind to the active sites of enzymes, preventing substrate access.
  • Disruption of Membrane Integrity : By integrating into microbial membranes, it can alter permeability and lead to cell lysis.

Case Studies and Experimental Data

StudyBiological ActivityIC50 Values (µM)Remarks
Antimicrobial12.5Effective against E. coli and S. aureus
Antifungal15.0Inhibits growth of Candida species
α-Glucosidase Inhibition8.5Significant reduction in glucose absorption

Detailed Research Insights

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria with an IC50 value of 12.5 µM against E. coli.
  • Antifungal Properties : Another investigation revealed an IC50 value of 15 µM against various Candida species, indicating its potential as a topical antifungal agent.
  • Enzyme Inhibition Studies : The compound was found to inhibit α-glucosidase with an IC50 value of 8.5 µM, suggesting its utility in managing postprandial blood glucose levels .

Applications

The biological activities of this compound suggest various applications:

  • Pharmaceutical Development : Its enzyme inhibition properties may lead to the development of new drugs for diabetes management.
  • Agricultural Chemistry : The antifungal activity positions it as a potential candidate for developing new fungicides.
  • Research Tool : As a biochemical probe, it can be utilized in studying metabolic pathways involving targeted enzymes.

Properties

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

2-chloro-1-(2,4-dichloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H4Cl3NO/c8-3-5(12)6-4(9)1-2-11-7(6)10/h1-2H,3H2

InChI Key

OTVZPHNQZHHSJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)CCl)Cl

Origin of Product

United States

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